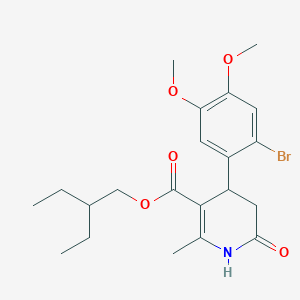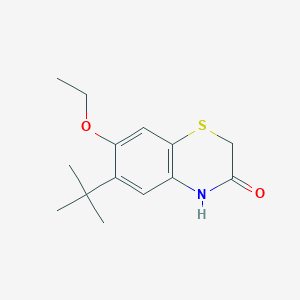![molecular formula C18H20BrN3O2 B4696187 N-(4-bromophenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea](/img/structure/B4696187.png)
N-(4-bromophenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea
Overview
Description
N-(4-bromophenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea, commonly known as BPU, is a chemical compound that has been extensively studied for its potential therapeutic applications. BPU belongs to the class of urea derivatives and has been found to exhibit potent anticancer properties.
Mechanism of Action
The mechanism of action of BPU involves the inhibition of tubulin polymerization, which is essential for cell division. BPU binds to the colchicine site on tubulin, preventing the formation of microtubules and disrupting the mitotic spindle. This leads to cell cycle arrest and ultimately cell death. BPU has also been found to induce apoptosis in cancer cells through the activation of caspases.
Biochemical and Physiological Effects
BPU has been found to exhibit low toxicity in normal cells, making it a promising anticancer agent. However, BPU has been found to induce hepatotoxicity in animal studies, which needs to be further investigated. BPU has also been found to exhibit anti-angiogenic properties, which is important for the inhibition of tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
BPU has several advantages for lab experiments, including its potency against a variety of cancer cell lines, its ability to overcome drug resistance, and its low toxicity in normal cells. However, BPU has some limitations, including its poor solubility in water, which can affect its bioavailability and pharmacokinetics.
Future Directions
There are several future directions for research on BPU. One area of research is the development of BPU analogs with improved pharmacokinetics and solubility. Another area of research is the investigation of the potential of BPU as a combination therapy with other anticancer agents. Moreover, the mechanism of hepatotoxicity induced by BPU needs to be further investigated to ensure its safety for clinical use. Finally, the potential of BPU as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease, needs to be explored.
Conclusion
In conclusion, BPU is a promising anticancer agent that exhibits potent anticancer properties against a variety of cancer cell lines. Its mechanism of action involves the inhibition of tubulin polymerization, leading to cell cycle arrest and ultimately cell death. BPU has several advantages for lab experiments, including its potency against cancer cells and low toxicity in normal cells. However, BPU has some limitations, including its poor solubility in water. There are several future directions for research on BPU, including the development of BPU analogs with improved pharmacokinetics and solubility, investigation of its potential as a combination therapy, and exploration of its therapeutic potential for other diseases.
Scientific Research Applications
BPU has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anticancer properties against a variety of cancer cell lines, including breast, lung, and colon cancer. BPU has also been shown to inhibit the growth of cancer stem cells, which are responsible for tumor initiation, progression, and recurrence. Moreover, BPU has been found to be effective in overcoming drug resistance in cancer cells.
properties
IUPAC Name |
1-(4-bromophenyl)-3-[4-(morpholin-4-ylmethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrN3O2/c19-15-3-7-17(8-4-15)21-18(23)20-16-5-1-14(2-6-16)13-22-9-11-24-12-10-22/h1-8H,9-13H2,(H2,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REYQARCQGRONOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(2,4-dichlorophenyl)-N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-1H-pyrazole-3-carboxamide](/img/structure/B4696104.png)

![N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-phenyl-4-quinolinecarboxamide](/img/structure/B4696109.png)
![methyl 3-[({[5-benzyl-3-(ethoxycarbonyl)-2-thienyl]amino}carbonothioyl)amino]-2-thiophenecarboxylate](/img/structure/B4696132.png)
![2-[(4-bromobenzoyl)amino]-N-(2-methoxyethyl)benzamide](/img/structure/B4696133.png)

![N-(1-benzyl-1H-pyrazol-3-yl)-5-[(4-bromo-5-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B4696143.png)
![3-(1,3-benzodioxol-5-yl)-4-ethyl-5-[({2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}methyl)thio]-4H-1,2,4-triazole](/img/structure/B4696149.png)

![3-hydroxy-3-[2-oxo-2-(2-thienyl)ethyl]-1-(2-thienylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4696164.png)
![N-({[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-methoxy-2-naphthamide](/img/structure/B4696170.png)

![3-[(4-bromobenzyl)thio]-5-(3,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B4696183.png)
![1-(4-methoxybenzyl)-5-[(2-phenyl-5-pyrimidinyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4696186.png)